Diethyl 5-bromoisophthalate
Overview
Description
Diethyl 5-bromoisophthalate is an organic compound with the molecular formula C12H13BrO4 and a molecular weight of 301.13 g/mol . It is a derivative of isophthalic acid, where the hydrogen atom at the 5-position of the benzene ring is replaced by a bromine atom, and the carboxylic acid groups are esterified with ethanol. This compound is commonly used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 5-bromoisophthalate can be synthesized through the esterification of 5-bromoisophthalic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to ensure consistent product quality .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester groups can be hydrolyzed back to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Substitution: Products depend on the nucleophile used, such as 5-aminoisophthalate esters.
Reduction: Diethyl 5-hydroxyisophthalate.
Hydrolysis: 5-bromoisophthalic acid.
Scientific Research Applications
Diethyl 5-bromoisophthalate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 5-bromoisophthalate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, facilitating various substitution reactions. The ester groups also provide sites for hydrolysis and reduction reactions, allowing for the formation of a wide range of derivatives .
Comparison with Similar Compounds
Dimethyl 5-bromoisophthalate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl isophthalate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Diethyl 5-chloroisophthalate: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and physical properties.
Uniqueness: Diethyl 5-bromoisophthalate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions compared to its non-halogenated counterparts. This makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
diethyl 5-bromobenzene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-3-16-11(14)8-5-9(7-10(13)6-8)12(15)17-4-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFHATYWKREQJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)Br)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80155567 | |
Record name | 1,3-Benzenedicarboxylic acid, 5-bromo-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80155567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127437-29-0 | |
Record name | 1,3-Benzenedicarboxylic acid, 5-bromo-, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127437290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenedicarboxylic acid, 5-bromo-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80155567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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